molecular formula C11H24O3 B14297249 2,6-Dimethyloctan-1-ol;formic acid CAS No. 119897-61-9

2,6-Dimethyloctan-1-ol;formic acid

Cat. No.: B14297249
CAS No.: 119897-61-9
M. Wt: 204.31 g/mol
InChI Key: VEDYJVCTOCGGTF-UHFFFAOYSA-N
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Description

2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.

Industrial Production Methods

Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .

Scientific Research Applications

2,6-Dimethyloctan-1-ol formate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyloctan-1-ol: The parent alcohol compound.

    2,6-Dimethyloctanoic acid: An oxidized form of the compound.

    2,6-Dimethyloctanal: An intermediate oxidation product.

Uniqueness

2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .

Properties

CAS No.

119897-61-9

Molecular Formula

C11H24O3

Molecular Weight

204.31 g/mol

IUPAC Name

2,6-dimethyloctan-1-ol;formic acid

InChI

InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3)

InChI Key

VEDYJVCTOCGGTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CO.C(=O)O

Origin of Product

United States

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